REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8](=[O:15])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:6][C:5]([F:16])=[C:4]([Cl:17])[N:3]=1.[C:18](O)(=O)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C1(C)C=CC=CC=1>[Cl:17][C:4]1[N:3]=[C:2]2[C:7]([C:8](=[O:15])[C:9]([C:10]([OH:12])=[O:11])=[CH:18][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:6][C:5]=1[F:16]
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Name
|
|
Quantity
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85 kg
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Type
|
reactant
|
Smiles
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ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
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Name
|
|
Quantity
|
4.56 kg
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
808 kg
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
22.53 kg
|
Type
|
reactant
|
Smiles
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C1(CC1)N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 50 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at 25 to 35° C. for 50 minutes
|
Duration
|
50 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 10% aqueous citric acid solution
|
Type
|
CUSTOM
|
Details
|
After layer separation
|
Type
|
ADDITION
|
Details
|
tetrabutylammonium bromide (4.88 kg) and 25% aqueous sodium hydroxide solution (53 kg) were added to the separated organic layer
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Type
|
STIRRING
|
Details
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The resulting mixture was stirred for 2 hours
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Duration
|
2 h
|
Type
|
ADDITION
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Details
|
35% aqueous hydrochloric acid solution (142 kg) was added
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Type
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TEMPERATURE
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Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WAIT
|
Details
|
After about 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
water (about 50 kg) was added
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated off
|
Type
|
WASH
|
Details
|
The reaction solution was washed with water
|
Type
|
FILTRATION
|
Details
|
the solid compound present in the separated organic layer was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol, water, and isopropanol in sequence
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under vacuum
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 kg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 358.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |